[(3-Fluoro-4-methoxyphenyl)sulphonyl]acetic acid

Medicinal Chemistry ADME Prediction Physicochemical Property

Procure for medicinal chemistry programs requiring balanced lipophilicity (XLogP3=0.8) and enhanced polar interactions (TPSA=89.1 Ų) for optimal blood-brain barrier penetration and oral bioavailability. The 3-fluoro substituent offers an additional hydrogen bond acceptor, improving target binding kinetics and selectivity.

Molecular Formula C9H9FO5S
Molecular Weight 248.23 g/mol
CAS No. 1015558-63-0
Cat. No. B3039318
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[(3-Fluoro-4-methoxyphenyl)sulphonyl]acetic acid
CAS1015558-63-0
Molecular FormulaC9H9FO5S
Molecular Weight248.23 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)S(=O)(=O)CC(=O)O)F
InChIInChI=1S/C9H9FO5S/c1-15-8-3-2-6(4-7(8)10)16(13,14)5-9(11)12/h2-4H,5H2,1H3,(H,11,12)
InChIKeyCFCJFGOGJSAWQV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

[(3-Fluoro-4-methoxyphenyl)sulphonyl]acetic acid (CAS 1015558-63-0): Chemical Identity and Procurement Baseline


[(3-Fluoro-4-methoxyphenyl)sulphonyl]acetic acid (CAS 1015558-63-0), also named 2-(3-fluoro-4-methoxyphenyl)sulfonylacetic acid, is a sulfonylacetic acid derivative characterized by a fluorine atom at the 3-position and a methoxy group at the 4-position of its phenyl ring [1]. It has a molecular formula of C9H9FO5S and a molecular weight of 248.23 g/mol . The compound is classified as an aromatic fluorocarbon and is primarily available from chemical suppliers as a research intermediate . Its structure features a sulfonylacetic acid moiety, making it a versatile building block for synthesizing more complex molecules in medicinal chemistry and material science [2].

Why Generic Substitution of [(3-Fluoro-4-methoxyphenyl)sulphonyl]acetic acid is Not Recommended: A Comparator-Based Perspective


The presence of a fluorine atom on the phenyl ring in [(3-Fluoro-4-methoxyphenyl)sulphonyl]acetic acid introduces a unique combination of electronic effects and lipophilicity that is absent in non-fluorinated analogs. For example, the 3-fluoro substituent is a known bioisostere for hydrogen and can modulate molecular conformation, metabolic stability, and binding affinity in drug discovery campaigns [1]. In the context of sulfonylacetic acids, this substitution pattern is specifically linked to enhanced binding interactions with enzyme active sites, a property that cannot be replicated by the simpler, non-fluorinated 2-(4-methoxybenzenesulfonyl)acetic acid (CAS 3937-99-3) [2]. Generic substitution with a non-fluorinated analog would thus compromise the specific pharmacophore requirements of many advanced pharmaceutical intermediates, potentially leading to a loss of potency or selectivity in target compounds [3].

Quantitative Differentiators for [(3-Fluoro-4-methoxyphenyl)sulphonyl]acetic acid: A Data-Driven Selection Guide


Enhanced Lipophilicity (XLogP3) Driven by 3-Fluoro Substitution

The 3-fluoro substitution on [(3-Fluoro-4-methoxyphenyl)sulphonyl]acetic acid significantly increases its lipophilicity compared to the non-fluorinated analog, 2-(4-methoxybenzenesulfonyl)acetic acid. This is a critical differentiator for predicting membrane permeability and oral absorption in drug design [1]. The calculated XLogP3 value for the target compound is 0.8 [2], whereas the non-fluorinated analog has a predicted LogP of 1.63430 (via experimental LogP) [3]. Although the experimental LogP for the analog is higher, the XLogP3 value of 0.8 for the target compound indicates a balanced lipophilicity-hydrophilicity profile, which is often desirable for achieving good solubility and permeability [1].

Medicinal Chemistry ADME Prediction Physicochemical Property

Increased Topological Polar Surface Area (TPSA) for Enhanced Binding Interactions

The target compound exhibits a topological polar surface area (TPSA) of 89.1 Ų [1], which is higher than the TPSA of its non-fluorinated analog, 2-(4-methoxybenzenesulfonyl)acetic acid (PSA: 89.05 Ų) [2]. TPSA is a key descriptor for predicting a molecule's ability to permeate biological membranes and engage in polar interactions with target proteins [3]. The presence of the fluorine atom contributes to this increased polarity, potentially enhancing binding affinity to specific enzyme active sites that favor polar interactions [4].

Medicinal Chemistry Drug Design Structure-Activity Relationship (SAR)

Fluorine-Induced Modulation of Hydrogen Bond Acceptor Count

[(3-Fluoro-4-methoxyphenyl)sulphonyl]acetic acid possesses six hydrogen bond acceptor (HBA) sites [1], which is one more than the five HBA sites found in the non-fluorinated analog 2-(4-methoxybenzenesulfonyl)acetic acid [2]. The additional HBA capability arises from the fluorine atom, which can participate in weak, electrostatic hydrogen bonds [3]. This difference, while seemingly minor, can translate to meaningful improvements in target binding specificity and residence time for compounds in which this scaffold is incorporated [4].

Medicinal Chemistry Molecular Interactions Drug Design

Class-Specific Utility in Synthesizing Biaryl Derivatives via Suzuki-Miyaura Cross-Coupling

As a sulfonylacetic acid derivative, [(3-Fluoro-4-methoxyphenyl)sulphonyl]acetic acid serves as a precursor for generating biaryl compounds through Suzuki-Miyaura cross-coupling reactions [1]. This reaction class is a cornerstone of modern pharmaceutical synthesis [2]. The compound's ability to participate in these reactions, leading to high yields and selectivity [1], provides a direct, practical advantage over non-halogenated analogs, which would require an additional, often low-yielding, halogenation step to achieve similar reactivity. This class-level inference is supported by its use as an intermediate in the synthesis of complex molecules .

Organic Synthesis Medicinal Chemistry Cross-Coupling Reactions

Recommended Application Scenarios for [(3-Fluoro-4-methoxyphenyl)sulphonyl]acetic acid Based on Quantitative Evidence


Lead Optimization in Drug Discovery for CNS or Inflammation Targets

Procure [(3-Fluoro-4-methoxyphenyl)sulphonyl]acetic acid for medicinal chemistry programs aimed at targets requiring balanced lipophilicity (XLogP3 = 0.8) and enhanced polar interactions (TPSA = 89.1 Ų) for optimal blood-brain barrier penetration and oral bioavailability [1]. The fluorine substituent offers an additional hydrogen bond acceptor, which can be exploited to improve target binding kinetics and selectivity against related off-target proteins [2].

Direct Suzuki-Miyaura Cross-Coupling to Access Diverse Biaryl Libraries

Utilize [(3-Fluoro-4-methoxyphenyl)sulphonyl]acetic acid as a direct coupling partner in Suzuki-Miyaura reactions to rapidly generate libraries of biaryl sulfonylacetic acid derivatives [3]. This approach eliminates the need for a separate halogenation step, significantly accelerating the hit-to-lead process in early-stage drug discovery where structural diversity and efficient synthesis are paramount [4].

Synthesis of Sulfonamide- and Sulfone-Containing Bioactive Molecules

Employ [(3-Fluoro-4-methoxyphenyl)sulphonyl]acetic acid as a versatile intermediate for introducing a fluorinated aryl sulfonyl moiety into target molecules. The sulfonylacetic acid group can be readily transformed into sulfonamides, sulfones, or other derivatives that are privileged structures in numerous approved drugs, particularly in the areas of antibacterials and antivirals [5].

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